Cas no 3563-49-3 (1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-)

1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)- structure
3563-49-3 structure
Product Name:1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
CAS No:3563-49-3
MF:C16H23NO
MW:245.359924554825
CID:306960
PubChem ID:14373
Update Time:2025-04-19

1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
    • 4'-Methyl-2-(1-pyrrolidinyl)valerophenone
    • Pyrovalerone
    • CHEBI:134998
    • PYROVALERONE [MART.]
    • Pirovalerona
    • 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
    • PYROVALERONE [MI]
    • 1-Pentanone, 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
    • CHEMBL201960
    • UNII-VOU69C02JP
    • Pyrovaleronum [INN-Latin]
    • 3563-49-3
    • 1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one
    • NS00017901
    • Q410824
    • SWUVZKWCOBGPTH-UHFFFAOYSA-N
    • PYROVALERONE [WHO-DD]
    • 1-P-TOLYL-1-OXO-2-PYRROLIDINO-N-PENTANE
    • HY-U00296
    • 4'-methyl-alpha-pyrrolidinovalerophenone
    • VOU69C02JP
    • CS-7265
    • DEA No. 1485
    • Pirovalerona [INN-Spanish]
    • J8.659B
    • 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
    • SCHEMBL164376
    • Pyrovaleronum
    • 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone #
    • Pyrovalerone [INN]
    • Valerophenone, 4'-methyl-2-(1-pyrrolidinyl)-
    • DTXSID20863194
    • BDBM50182555
    • Inchi: 1S/C16H23NO/c1-3-6-15(17-11-4-5-12-17)16(18)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3
    • InChI Key: SWUVZKWCOBGPTH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C)=CC=1)C(CCC)N1CCCC1

Computed Properties

  • Exact Mass: 245.17809
  • Monoisotopic Mass: 245.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Boiling Point: bp0.08 104°
  • PSA: 20.31
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd